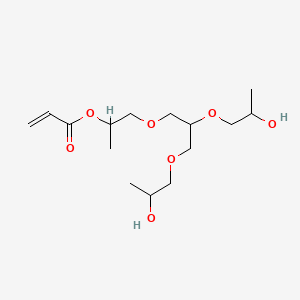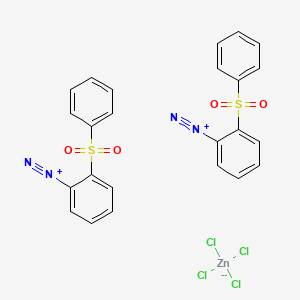
1,1-Bis(2-chloroethyl)pyrrolidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-chloroethyl)pyrrolidinium chloride is a chemical compound with the molecular formula C8H16Cl3N. It is a pyrrolidinium salt, which means it contains a pyrrolidine ring with two 2-chloroethyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(2-chloroethyl)pyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with 2-chloroethyl chloride in the presence of a suitable base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atoms by the pyrrolidine nitrogen .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Common methods include recrystallization and distillation to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(2-chloroethyl)pyrrolidinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 1,1-bis(2-hydroxyethyl)pyrrolidinium chloride .
Applications De Recherche Scientifique
1,1-Bis(2-chloroethyl)pyrrolidinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrrolidinium-based compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,1-Bis(2-chloroethyl)pyrrolidinium chloride involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(2-chloroethyl)pyrrolidine: Similar structure but lacks the pyrrolidinium chloride moiety.
1,1-Bis(2-chloroethyl)piperidinium chloride: Contains a piperidine ring instead of a pyrrolidine ring.
1,1-Bis(2-chloroethyl)morpholinium chloride: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1,1-Bis(2-chloroethyl)pyrrolidinium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
102584-62-3 |
|---|---|
Formule moléculaire |
C8H16Cl3N |
Poids moléculaire |
232.6 g/mol |
Nom IUPAC |
1,1-bis(2-chloroethyl)pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C8H16Cl2N.ClH/c9-3-7-11(8-4-10)5-1-2-6-11;/h1-8H2;1H/q+1;/p-1 |
Clé InChI |
GATYSSLIAAOHEO-UHFFFAOYSA-M |
SMILES canonique |
C1CC[N+](C1)(CCCl)CCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















